molecular formula C9H3BrF6O B12854603 2'-Bromo-2,2,2-trifluoro-5'-(trifluoromethyl)acetophenone

2'-Bromo-2,2,2-trifluoro-5'-(trifluoromethyl)acetophenone

Cat. No.: B12854603
M. Wt: 321.01 g/mol
InChI Key: BOZACJOLFKKPAA-UHFFFAOYSA-N
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Description

2’-Bromo-2,2,2-trifluoro-5’-(trifluoromethyl)acetophenone is an organic compound with the molecular formula C9H3BrF6O. This compound is characterized by the presence of bromine, trifluoromethyl, and trifluoroacetophenone groups, making it a highly fluorinated aromatic ketone. It is used in various chemical reactions and has applications in scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Bromo-2,2,2-trifluoro-5’-(trifluoromethyl)acetophenone typically involves the bromination of 2,2,2-trifluoroacetophenone. The process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of automated systems allows for the efficient handling of hazardous reagents like bromine and ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in 2’-Bromo-2,2,2-trifluoro-5’-(trifluoromethyl)acetophenone can be substituted by various nucleophiles, such as amines, thiols, or alkoxides, to form corresponding substituted products.

    Reduction Reactions: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.

    Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ether, THF), and low temperatures.

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, water), and controlled temperatures.

Major Products Formed

    Substitution: Substituted acetophenones with various functional groups.

    Reduction: 2’-Bromo-2,2,2-trifluoro-5’-(trifluoromethyl)phenylethanol.

    Oxidation: 2’-Bromo-2,2,2-trifluoro-5’-(trifluoromethyl)benzoic acid.

Scientific Research Applications

Chemistry

In chemistry, 2’-Bromo-2,2,2-trifluoro-5’-(trifluoromethyl)acetophenone is used as a building block for the synthesis of more complex fluorinated organic molecules

Biology

The compound is used in the development of fluorinated pharmaceuticals and agrochemicals. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of these compounds, making them more effective in biological systems.

Medicine

In medicinal chemistry, this compound is explored for its potential use in the synthesis of drugs that require high metabolic stability and resistance to enzymatic degradation. The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs.

Industry

Industrially, 2’-Bromo-2,2,2-trifluoro-5’-(trifluoromethyl)acetophenone is used in the production of specialty chemicals and materials, including polymers and coatings that benefit from the unique properties imparted by the trifluoromethyl and bromine groups.

Mechanism of Action

The mechanism by which 2’-Bromo-2,2,2-trifluoro-5’-(trifluoromethyl)acetophenone exerts its effects is largely dependent on the specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The trifluoromethyl groups enhance the electron-withdrawing properties of the compound, making the carbonyl carbon more electrophilic and reactive towards nucleophiles.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroacetophenone: Lacks the bromine and additional trifluoromethyl group, making it less reactive in substitution reactions.

    4’-Bromo-2,2,2-trifluoroacetophenone: Similar structure but with the bromine atom in a different position, affecting its reactivity and applications.

    2,2,2,4’-Tetrafluoroacetophenone: Contains an additional fluorine atom, altering its chemical properties and reactivity.

Uniqueness

2’-Bromo-2,2,2-trifluoro-5’-(trifluoromethyl)acetophenone is unique due to the combination of bromine and multiple trifluoromethyl groups, which significantly enhance its reactivity and make it a valuable intermediate in the synthesis of complex fluorinated compounds. Its structure allows for versatile chemical modifications, making it a useful compound in various fields of research and industry.

Properties

Molecular Formula

C9H3BrF6O

Molecular Weight

321.01 g/mol

IUPAC Name

1-[2-bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone

InChI

InChI=1S/C9H3BrF6O/c10-6-2-1-4(8(11,12)13)3-5(6)7(17)9(14,15)16/h1-3H

InChI Key

BOZACJOLFKKPAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(=O)C(F)(F)F)Br

Origin of Product

United States

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